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Compound of Interest

Compound Name: omega-agatoxin TK

CAS No.: 158484-42-5

Cat. No.: B600016

Get Quote

Technical Monograph: Structural Dynamics and Synthesis of

-Agatoxin TK

Executive Summary
-Agatoxin TK (

-Aga TK) is a 48-residue peptidyl toxin isolated from the venom of the American funnel-web
spider, Agelenopsis aperta.[1] It acts as a potent, state-dependent inhibitor of P/Q-type voltage-
gated calcium channels (Cav2.1). Unlike simple pore blockers,

-Aga TK functions as a gating modifier, stabilizing the channel in a closed/deactivated state.

This guide addresses a critical failure point in

-Aga TK research: the stereochemical configuration of residue 46. Native

-Aga TK contains a D-Serine at position 46, a post-translational modification essential for high-
affinity binding (

nM).[2] Synthetic preparations failing to incorporate this D-isomer exhibit 80–90 fold reduced
potency. This monograph details the correct structural architecture, synthesis protocols, and
mechanistic pathways required for valid experimental outcomes.
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Part 1: Molecular Architecture
The efficacy of

-Aga TK relies on a rigid "Inhibitor Cystine Knot" (ICK)-like scaffold stabilized by four disulfide
bridges.[3] This compact structure grants the peptide extreme resistance to proteolysis and
thermal denaturation.

Primary Sequence and Stereochemistry
The amino acid sequence is characterized by a high cysteine content (16%) and a C-terminal

amide.

Table 1:

-Agatoxin TK Physicochemical Profile

Parameter Value Notes

Length 48 Amino Acids

Monoisotopic Mass ~5274 Da Dependent on folding state

Isoelectric Point (pI) ~8.4 Basic peptide

Critical Modification D-Serine at Pos 46
CRITICAL: Essential for

bioactivity

C-Terminus
Amidated (

)

Prevents ionization of C-term

carboxyl

Sequence: Glu-Asp-Asn-Cys-Ile-Ala-Glu-Asp-Tyr-Gly-Lys-Cys-Thr-Trp-Gly-Gly-Thr-Lys-Cys-

Cys-Arg-Gly-Arg-Pro-Cys-Arg-Cys-Ser-Met-Ile-Gly-Thr-Asn-Cys-Glu-Cys-Thr-Pro-Arg-Leu-Ile-

Met-Glu-Gly-Leu-D-Ser-Phe-Ala-NH2

Disulfide Connectivity (The Scaffold)
The folding pattern of

-Aga TK is homologous to

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.mdpi.com/2072-6651/3/1/17
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600016?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


-Agatoxin IVB.[3] The four disulfide bridges constrain the peptide core, presenting the C-
terminal tail (containing D-Ser46) to the calcium channel receptor site.

Connectivity Map:

Cys4 — Cys20[2]

Cys12 — Cys25[2]

Cys19 — Cys36[2]

Cys27 — Cys34[2]

Technical Note: The Cys19–Cys36 and Cys27–Cys34 linkages differ from the canonical ICK

motif found in other spider toxins, creating a unique "loop" topology that dictates specificity for

P/Q-type channels over N-type.

Visualization 1: Structural Connectivity Map This diagram illustrates the primary sequence flow

and the specific disulfide bridging pattern required for bioactivity.
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Caption: Disulfide topology of
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-Agatoxin TK. Note the critical D-Serine residue near the C-terminus.[1]

Part 2: Synthesis and Folding Protocol
Synthesizing

-Aga TK requires Fmoc solid-phase peptide synthesis (SPPS). The primary challenge is not the
chain assembly, but the oxidative folding to achieve the correct disulfide isomer.

Step-by-Step Synthesis Workflow
Reagents Required:

Resin: Rink Amide MBHA resin (0.5 mmol/g loading).

Amino Acids: Standard Fmoc-L-AA-OH, except for Fmoc-D-Ser(tBu)-OH at position 46.

Coupling: HBTU/HOBt or DIC/Oxyma.

Cleavage Cocktail: TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5).

Protocol:

Resin Loading: Swell Rink Amide resin in DMF for 30 min. Deprotect Fmoc (20%

Piperidine/DMF).

Chain Assembly: Perform sequential couplings.

Critical Step: At cycle 46, ensure the canister is loaded with Fmoc-D-Serine, not L-Serine.

Label this explicitly to avoid automated errors.

Cleavage: Incubate resin in Cleavage Cocktail for 3 hours. The Ethanedithiol (EDT) is vital to

prevent re-attachment of protecting groups to the Tryptophan (Trp14) and Methionine

(Met29/41) residues.

Precipitation: Precipitate crude linear peptide in ice-cold diethyl ether. Centrifuge and dry.

Oxidative Refolding Strategy
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The linear peptide is inactive. It must be folded in a redox buffer to allow thermodynamic

shuffling of disulfide bonds.

Buffer: 0.1 M Ammonium Acetate, pH 7.8.

Redox Pair: 1 mM GSH (Reduced Glutathione) / 0.1 mM GSSG (Oxidized Glutathione).

Concentration: 0.1 mg/mL (Dilute conditions prevent intermolecular aggregation).

Duration: Stir at

for 24–48 hours. Monitoring by HPLC is required to observe the shift from the linear peak to
the folded peak (which elutes earlier due to compactness).

Visualization 2: Synthesis & Folding Workflow A logical flow for producing bioactive toxin,

emphasizing the D-Serine checkpoint.
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Caption: Workflow for
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-Aga TK synthesis. The D-Serine incorporation is the primary quality control point.

Part 3: Structural Pharmacology
-Aga TK is a "gating modifier," distinct from pore blockers like cadmium or small molecules.

Mechanism of Action
The toxin binds to the extracellular S3-S4 loop of the Domain IV voltage-sensing segment on

the Cav2.1 (

) subunit.

Binding: The toxin anchors to the channel surface. The C-terminal tail (with D-Ser46) is

crucial for high-affinity interaction.

Stabilization: It stabilizes the voltage sensor in the "down" (closed) position.

Effect: A much stronger depolarization is required to open the channel. In standard

physiological ranges, the channel appears "blocked."

Specificity and Kinetics
Target: P-type (high affinity) and Q-type (moderate affinity) channels.[2]

Reversibility: Unlike

-Agatoxin IVA, which is often effectively irreversible,

-Aga TK washout is faster, particularly in Q-type variants.

Voltage Dependence: Strong depolarization (e.g., +80 mV pulses) can temporarily dislodge

the toxin, relieving the block. This "relief of block" is a hallmark of gating modifiers.

Visualization 3: Gating Modification Mechanism Illustrating how the toxin shifts the energy

landscape of the channel.
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Caption: Kinetic model of inhibition. The toxin traps the channel in the closed state, preventing

activation at normal voltages.

Part 4: Handling and Storage
To maintain scientific integrity, follow these handling protocols:

Reconstitution: Dissolve lyophilized powder in distilled water. Do not use glass containers for

dilute solutions (<10

M) as the peptide is highly basic (pI ~8.4) and will adsorb to negatively charged glass
surfaces. Use polypropylene (Eppendorf) tubes.

Aliquot: Store stock solutions (e.g., 100

M) at -20°C or -80°C. Avoid repeated freeze-thaw cycles which can disrupt the disulfide
scaffold.

Oxidation: If the peptide loses activity, it may have formed incorrect disulfide isomers or

aggregates. Re-verify via HPLC.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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